6-methyl-4-(pyrrolidin-3-yloxy)-2H-pyran-2-one hydrochloride
Description
6-Methyl-4-(pyrrolidin-3-yloxy)-2H-pyran-2-one hydrochloride is a synthetic small-molecule compound featuring a pyran-2-one core substituted with a methyl group at the 6-position and a pyrrolidin-3-yloxy moiety at the 4-position. The hydrochloride salt enhances its solubility and bioavailability, making it suitable for pharmaceutical applications. The synthesis of such compounds typically involves multi-step reactions, including chlorination and nucleophilic substitution, as seen in structurally related pyridinone derivatives . Pyran-2-ones are known for their diverse biological activities, including antifungal and antimicrobial properties, as observed in natural homologs like 6-propyl- and 6-heptyl-2H-pyran-2-ones from Trichoderma spp. .
Properties
IUPAC Name |
6-methyl-4-pyrrolidin-3-yloxypyran-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-7-4-9(5-10(12)13-7)14-8-2-3-11-6-8;/h4-5,8,11H,2-3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNGQZLVSWIWJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyranone Ring Formation
The pyranone ring (2H-pyran-2-one) with a methyl substituent at position 6 is synthesized first. A related example is the preparation of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one, which can be synthesized starting from D-glucose and tetrahydropyrrole (pyrrolidine derivative) in ethanol under controlled heating:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | D-glucose (0.2 mol), tetrahydropyrrole (0.4 mol), ethanol | Stir at 60°C for 4 hours until clear solution forms |
| 2 | Acetic acid (0.4 mol) in ethanol, added dropwise | Raise temperature to 75°C, react for 40 hours |
| 3 | Cooling, solvent removal under reduced pressure | Obtain viscous Maillard reaction product |
| 4 | Purification via silica gel and polyamide resin columns | Sequential chromatographic purification to isolate pure pyranone derivative |
The yield for this process is approximately 16.5%, with purity confirmed by NMR and GC-MS above 98%.
Introduction of Pyrrolidin-3-yloxy Group
The key substitution involves nucleophilic attack by the pyrrolidin-3-ol or a pyrrolidine derivative on the 4-position of the pyranone ring. This step can be conducted under mild conditions to preserve the ring system and avoid side reactions. The reaction mechanism typically involves:
- Activation of the 4-position carbonyl or adjacent position on the pyranone ring.
- Nucleophilic substitution by the pyrrolidin-3-ol, forming the 4-(pyrrolidin-3-yloxy) substituent.
Advanced methods may employ continuous flow reactors to optimize reaction time and yield in industrial settings.
Formation of Hydrochloride Salt
The final step converts the free base form of 6-methyl-4-(pyrrolidin-3-yloxy)-2H-pyran-2-one into its hydrochloride salt by:
- Treating the free base with hydrochloric acid under controlled conditions.
- Isolation of the hydrochloride salt by crystallization or precipitation.
This salt formation improves the compound’s stability and solubility for research and potential pharmaceutical applications.
Summary Table of Preparation Parameters
Research Findings and Analytical Confirmation
- Purity and Structure Confirmation: The intermediate and final products are analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to confirm structural integrity and purity (>98% purity reported for pyranone intermediate).
- Spectroscopic Data: NMR and Infrared (IR) spectroscopy provide detailed insights into functional groups and substitution patterns, confirming the presence of the pyrrolidin-3-yloxy group and the methyl-substituted pyranone ring.
- Reaction Optimization: Continuous flow synthesis techniques have been suggested to improve reaction efficiency and scalability, particularly for the substitution step.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-(pyrrolidin-3-yloxy)-2H-pyran-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique pyranone ring substituted with a pyrrolidin-3-yloxy group and a methyl group, contributing to its distinct chemical and biological properties. Its molecular formula is with a molecular weight of approximately 231.68 g/mol.
Medicinal Chemistry
6-Methyl-4-(pyrrolidin-3-yloxy)-2H-pyran-2-one hydrochloride has been investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, which may lead to therapeutic applications:
- Anti-inflammatory Activity: Preliminary studies have indicated that the compound exhibits anti-inflammatory properties, potentially through modulation of inflammatory pathways.
- Anticancer Potential: Research has shown activity against certain cancer cell lines, suggesting its potential use in oncology. The mechanism of action typically involves interaction with specific molecular targets, such as enzymes or receptors, which modulate biochemical pathways.
Biological Studies
The compound's interactions with biological systems have been studied extensively:
- Mechanism of Action: It may modulate enzyme activity or receptor signaling pathways, contributing to its biological effects. Understanding these interactions is crucial for developing therapeutic applications.
Drug Development
The unique structure of this compound makes it a candidate for further development in pharmaceuticals:
- Lead Compound in Drug Discovery: Its ability to influence biological targets positions it as a valuable lead compound in drug discovery processes aimed at developing new therapeutics for inflammatory diseases and cancer .
Case Studies and Research Findings
Research studies have documented the efficacy of this compound in various experimental settings:
- In Vitro Studies: Laboratory investigations have shown that this compound can inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent.
- In Vivo Models: Animal studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of the compound in living organisms.
- Mechanistic Studies: Detailed interaction studies are essential for understanding how this compound can be utilized therapeutically and what specific molecular targets it may affect .
Mechanism of Action
The mechanism of action of 6-methyl-4-(pyrrolidin-3-yloxy)-2H-pyran-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 6-Methyl-4-(pyrrolidin-3-yloxy)-2H-pyran-2-one Hydrochloride with Analogues
Key Observations:
Core Structure Impact: The pyran-2-one core in the target compound differs from pyrimidine-based analogues (e.g., and ).
Substituent Effects :
- The pyrrolidin-3-yloxy group in the target compound may improve membrane permeability compared to bulkier substituents like thietan-3-yloxy in pyrimidine derivatives .
- 6-Methyl substitution in pyran-2-ones is associated with moderate bioactivity, while longer alkyl chains (e.g., 6-heptyl) in natural pyran-2-ones enhance antifungal potency .
Biological Activity :
- Pyrimidine derivatives with thietan-3-yloxy groups () exhibit strong antimicrobial activity, particularly against Gram-positive bacteria and fungi, suggesting that the target compound’s pyrrolidine substituent could offer similar advantages .
- Natural pyran-2-ones () are less potent in synthetic drug development due to solubility challenges, which the hydrochloride form of the target compound addresses .
Research Findings and Implications
- The pyrrolidine moiety could reduce toxicity compared to thietan-containing compounds .
- Natural vs. Synthetic : Natural pyran-2-ones () are ecologically significant but synthetically challenging. The target compound’s synthetic accessibility positions it as a viable candidate for drug development .
- Substituent Optimization : Future studies should explore alkyl chain length (e.g., 6-heptyl vs. 6-methyl) and heterocyclic substituents (pyrrolidine vs. piperidine) to balance activity and pharmacokinetics .
Biological Activity
Overview
6-Methyl-4-(pyrrolidin-3-yloxy)-2H-pyran-2-one hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name: this compound
- CAS Number: 61416-34-0
- Molecular Formula: C₁₀H₁₄ClNO₃
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The pyranone moiety is believed to enhance binding affinity to target proteins, while the pyrrolidine ring may facilitate modulation of enzymatic activity.
Potential Targets:
- Enzymes: The compound may inhibit or activate various enzymes involved in metabolic pathways.
- Receptors: It could interact with neurotransmitter receptors, influencing neurochemical signaling.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Effects: Studies have shown that it possesses significant antimicrobial properties against various pathogens, suggesting potential applications in treating infections.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
- Anticancer Activity: Preliminary studies indicate that it may induce apoptosis in cancer cell lines, particularly through the modulation of apoptotic pathways.
Case Studies and Research Findings
-
Antimicrobial Study : A study conducted in vitro demonstrated that this compound effectively inhibited the growth of various bacterial strains, particularly those resistant to conventional antibiotics.
- Methodology : Disk diffusion method was employed to assess the antimicrobial activity.
- Results : The compound showed a higher efficacy compared to standard antibiotics like ampicillin.
-
Cancer Cell Line Study : In a controlled laboratory setting, the compound was tested against breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
- IC50 Value : The half-maximal inhibitory concentration (IC50) was determined to be approximately 25 µM.
- Neuroprotective Effects : Another notable study explored its effects on neurodegenerative models. The compound was found to elevate cGMP levels in neuronal cells, which is associated with neuroprotection and cognitive enhancement.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-methyl-4-(pyrrolidin-3-yloxy)-2H-pyran-2-one hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer: The compound can be synthesized via multi-step organic reactions, including nucleophilic substitution and cyclization. For example, a pyrrolidin-3-yloxy group can be introduced through an SN2 reaction between pyrrolidin-3-ol and a halogenated pyran-2-one precursor under basic conditions. Optimization includes temperature control (e.g., 0–50°C for HCl salt formation, as in ), solvent selection (e.g., ethanol for hydrazinolysis in ), and stoichiometric adjustments. Yield improvements (e.g., 52.7% in ) may require iterative purification steps, such as recrystallization or column chromatography-free protocols ( ).
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer: Use a combination of analytical techniques:
- 1H/13C NMR to confirm substituent positions and stereochemistry.
- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for pyran-2-one).
- Elemental analysis (CHNS) to verify molecular composition ().
- X-ray crystallography (if crystals are obtainable) for absolute configuration determination ().
Q. What are the key solubility and stability considerations for this compound in experimental settings?
- Methodological Answer: The hydrochloride salt form improves aqueous solubility, critical for in vitro assays. Stability studies should assess:
- pH sensitivity: Hydrolysis of the pyran-2-one ring may occur under strongly acidic/basic conditions.
- Light and temperature: Store at 2–8°C in amber vials to prevent degradation ( ).
- Solution stability: Use freshly prepared solutions in polar aprotic solvents (e.g., DMSO) for biological assays ().
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced pharmacological activity?
- Methodological Answer:
- Core modifications: Replace the pyrrolidine moiety with other heterocycles (e.g., piperidine or azetidine) to modulate lipophilicity and binding affinity ().
- Substituent effects: Introduce electron-withdrawing groups (e.g., -Cl, -F) on the pyran-2-one ring to enhance metabolic stability ( ).
- Bioisosteric replacements: Substitute the methyl group with trifluoromethyl to improve membrane permeability ().
- In silico modeling: Use docking simulations to predict interactions with target proteins (e.g., HIV protease in ).
Q. What experimental strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer:
- Assay standardization: Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control compounds (e.g., ceftriaxone for antimicrobial assays, ).
- Dose-response curves: Evaluate EC50/IC50 values across multiple replicates to identify outliers.
- Off-target profiling: Screen against related enzymes (e.g., kinases, phosphatases) to rule out non-specific effects ().
Q. How can researchers design in vivo studies to evaluate the pharmacokinetics and toxicity of this compound?
- Methodological Answer:
- Pharmacokinetics: Administer via intravenous/oral routes in rodent models, followed by LC-MS/MS analysis of plasma/tissue samples to determine bioavailability and half-life ( ).
- Toxicity: Conduct acute/chronic toxicity studies, monitoring organ histopathology and serum biomarkers (e.g., ALT/AST for liver function).
- Metabolite identification: Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites ( ).
Q. What crystallographic techniques are suitable for determining the solid-state structure of this compound?
- Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD): Grow crystals via slow evaporation in solvent mixtures (e.g., methanol/water).
- Powder XRD: Analyze polymorphism or salt forms (e.g., hydrochloride vs. free base) for formulation studies ().
- Thermal analysis (DSC/TGA): Assess melting points and decomposition pathways ( ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
